REACTION_CXSMILES
|
C1([C:7]2[C:11]([C:12](NC)=[O:13])=[C:10](C)ON=2)C=CC=CC=1.[CH2:17]([C:19]1[C:23]([C:24](NC)=[O:25])=[C:22]([CH3:28])ON=1)[CH3:18]>>[CH:24](=[O:25])[C:23]1[CH:22]=[CH:28][CH:18]=[CH:17][CH:19]=1.[CH3:10][C:11]([CH:12]=[O:13])([CH3:17])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(=O)NC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NOC(=C1C(=O)NC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C:7]2[C:11]([C:12](NC)=[O:13])=[C:10](C)ON=2)C=CC=CC=1.[CH2:17]([C:19]1[C:23]([C:24](NC)=[O:25])=[C:22]([CH3:28])ON=1)[CH3:18]>>[CH:24](=[O:25])[C:23]1[CH:22]=[CH:28][CH:18]=[CH:17][CH:19]=1.[CH3:10][C:11]([CH:12]=[O:13])([CH3:17])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(=O)NC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NOC(=C1C(=O)NC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |